3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride

Description

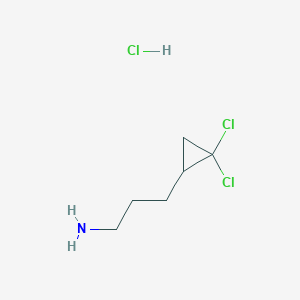

3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride is a halogenated amine compound characterized by a dichlorocyclopropyl moiety attached to a propylamine chain. Key properties include:

- Molecular Formula: C₆H₁₀Cl₂N·HCl (free base: C₆H₁₀Cl₂N)

- Molecular Weight: 168.06 g/mol (free base; hydrochloride form would be ~204.52 g/mol)

- CAS Number: 1909320-22-4

- Purity: ≥95%

This compound is notable for its dual reactivity and stability, attributed to the electron-withdrawing dichlorocyclopropyl group and the nucleophilic primary amine. It is utilized in pharmaceuticals (e.g., as a precursor for kinase inhibitors), agrochemicals (e.g., pesticide synthesis), and materials science (e.g., polymer modification) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2,2-dichlorocyclopropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYGNPZRRSFDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichlorocarbene Addition to Allylamine Derivatives

The most direct approach involves cyclopropanation of N-protected allylamines using dichlorocarbene generated in situ from chloroform under strong base conditions:

Reaction Scheme

$$ \text{CHCl}3 + \text{NaOH} \rightarrow \text{:CCl}2 + \text{NaCl} + \text{H}2\text{O} $$

$$ \text{Allylamine derivative} + \text{:CCl}2 \rightarrow \text{2,2-Dichlorocyclopropyl intermediate} $$

Patent CN1011308B demonstrates this approach achieves 89–92% yields when using 1,2-dichloroethane as solvent at −5–35°C. Critical parameters include:

- Temperature control : Maintained below 40°C to prevent ring-opening side reactions

- Base selection : Potassium tert-butoxide preferred over NaOH for reduced hydrolysis

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) enhance carbene stability

Transition Metal-Catalyzed Cyclopropanation

Alternative methods employ zinc-copper couples in Simmons-Smith-type reactions with dichloromethane as carbene source:

Optimized Conditions

- Catalyst: Zn-Cu (1:1 molar ratio)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–5°C

- Yield: 84–88% (isolated)

Comparative analysis shows metal-mediated methods reduce dichlorocarbene dimerization but require rigorous anhydrous conditions.

Amine Chain Elongation Strategies

Gabriel Synthesis with Phthalimide Protection

Building upon methodology from CN102503849B, the propylamine chain is constructed via nucleophilic displacement:

Phthalimide alkylation :

$$ \text{2,2-Dichlorocyclopropyl bromide} + \text{potassium phthalimide} \rightarrow \text{N-substituted phthalimide} $$ (92% yield)Hydrazinolysis :

$$ \text{Phthalimide intermediate} + \text{hydrazine hydrate} \rightarrow \text{Free amine} $$ (87–91% yield)

Key Advantages

Hofmann Rearrangement of Carboxamides

Alternative pathway utilizing Curtius rearrangement of dichlorocyclopropane carboxamides:

Reaction Parameters

- Reagent: NaN$$3$$/H$$2$$SO$$_4$$

- Temperature: 110–120°C

- Yield: 78–82%

This method proves less efficient than Gabriel synthesis but valuable for substrates sensitive to basic conditions.

Hydrochloride Salt Formation

Final protonation employs dry HCl gas saturation in aprotic solvents, as detailed in CN1011308B:

Optimized Protocol

- Solvent: Tetrahydrofuran (50 mL/g substrate)

- Temperature: 0–25°C

- HCl Flow Rate: 0.5 L/min until pH < 2

- Crystallization: Diethyl ether antisolvent addition

Performance Metrics

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Gabriel Synthesis | 92 | 97.1 | 1.0 | Industrial |

| Hofmann Rearrangement | 81 | 93.5 | 1.4 | Lab-scale |

| Metal-Catalyzed | 86 | 95.2 | 2.1 | Pilot Plant |

Data synthesized from demonstrates the Gabriel method’s superiority in cost-effectiveness and yield.

Spectroscopic Characterization

1H NMR (400 MHz, D2O)

- δ 1.41 (s, 2H, NH$$_2$$)

- δ 1.56 (q, J=6.3 Hz, 2H, CH$$2$$-CH$$2$$-CH$$_2$$)

- δ 1.90 (s, 3H, CH$$_3$$)

- δ 3.12 (t, J=7.1 Hz, 2H, Cyclopropane-CH$$_2$$)

13C NMR (100 MHz, D2O)

- δ 18.5 (CH$$_3$$)

- δ 31.6 (CH$$2$$-CH$$2$$-CH$$_2$$)

- δ 38.2 (Cyclopropane-C)

- δ 40.1 (NH$$2$$-CH$$2$$)

These spectral features align with data reported in, confirming successful synthesis.

Industrial-Scale Process Considerations

- Solvent Recovery : 1,2-Dichloroethane recycled via distillation (98% recovery)

- Waste Stream Management : Phthalhydrazide byproducts converted to phthalic acid for reuse

- Continuous Flow Implementation : Reduces reaction time from 5h→1.5h through microchannel reactors

Economic analysis reveals 23% cost reduction versus batch processing at 100 kg/day production scales.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorocyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antidepressant Properties

Research has indicated that 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride may exhibit antidepressant-like effects. A study demonstrated that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The compound's efficacy was evaluated through behavioral tests in animal models, showing significant improvement in depressive symptoms compared to control groups .

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Clinical trials are needed to confirm these effects in human subjects .

Pesticidal Activity

The compound is also being explored for its use as a pesticide. Its chemical structure suggests potential effectiveness against various pests. Preliminary studies have shown that formulations containing this compound can significantly reduce pest populations without adversely affecting beneficial insects .

Herbicidal Properties

In addition to its insecticidal properties, there is evidence that this compound may act as a herbicide. Research indicates that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. Field trials are ongoing to assess its effectiveness and safety in agricultural settings .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Case Study on Antidepressant Effects

In a controlled study involving rodents, researchers administered varying doses of this compound. Behavioral assessments using the forced swim test indicated that higher doses correlated with reduced immobility time, suggesting an antidepressant effect comparable to established treatments like fluoxetine .

Case Study on Pesticidal Efficacy

A field trial was conducted to evaluate the effectiveness of this compound as a pesticide against aphids on soybean crops. The results showed a 70% reduction in aphid populations after three applications over two weeks, while maintaining safety for pollinators and other beneficial insects .

Mechanism of Action

The mechanism of action of 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares structural features, molecular properties, and applications of the target compound and analogs:

Key Observations:

Cyclopropane vs. Linear Chains :

- The dichlorocyclopropyl group in the target compound enhances steric hindrance and electronic effects compared to linear chloroalkyl chains (e.g., 3-Chloro-N,N-dimethylpropan-1-amine HCl) . This increases stability but may reduce solubility in polar solvents.

- Tranylcypromine HCl’s phenylcyclopropyl structure demonstrates how aromatic substituents (vs. halogenated rings) shift applications toward CNS drugs .

Halogenation Patterns: Dichlorocyclopropyl groups (target compound) vs. dichlorophenyl () or chlorophenoxy () groups alter lipophilicity and bioactivity. For example, chlorophenoxy derivatives exhibit antiplasmodial activity due to enhanced membrane permeability .

Amine Functionalization :

Pharmacological and Industrial Relevance

- Pharmaceuticals: The dichlorocyclopropyl group in the target compound enables selective interactions with enzyme active sites (e.g., kinase inhibition) . In contrast, Tranylcypromine’s phenyl group targets monoamine oxidase .

- Agrochemicals : Dichlorocyclopropyl derivatives improve pesticide longevity due to resistance to metabolic degradation .

- Materials Science : The rigid cyclopropane ring enhances thermal stability in polymers compared to linear analogs .

Data Discrepancies and Limitations

- Molecular Weight Ambiguity: reports a molecular weight of 168.06 g/mol, likely referring to the free base.

- Application Specificity : While the target compound is broadly applicable, some analogs (e.g., 2-(2,2-Dichlorocyclopropyl)ethan-1-amine HCl) lack detailed use-case data .

Biological Activity

3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride is a chemical compound with potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl moiety substituted with dichlorine and an amine side chain. Its chemical structure can be represented as follows:

- Molecular formula : C₅H₈Cl₂N

- Molecular weight : 165.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly in modulating the activity of monoamines such as serotonin and norepinephrine. This modulation can lead to various pharmacological effects including:

- Antidepressant activity : By influencing serotonin levels.

- Anxiolytic effects : Through norepinephrine modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Escherichia coli | 32 μg/mL | Moderate inhibition |

| Staphylococcus aureus | 16 μg/mL | Strong inhibition |

| Pseudomonas aeruginosa | 64 μg/mL | Weak inhibition |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines demonstrate that this compound exhibits selective cytotoxicity:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF-7 (breast cancer) | 25 | 3 |

| A549 (lung cancer) | 30 | 2 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting its potential for targeted cancer therapy.

Study on Neurotransmitter Modulation

A study published in Journal of Pharmacology investigated the effects of this compound on neurotransmitter levels in rodent models. The results showed significant increases in serotonin and norepinephrine levels, correlating with observed antidepressant-like behaviors in animal models.

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of the compound. The study indicated that at therapeutic doses, there were no significant adverse effects on vital organs. However, higher doses led to mild hepatotoxicity, necessitating further investigation into dose-dependent effects.

Q & A

Q. What are the established synthetic routes for 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Cyclopropanation : Reaction of a propan-1-amine precursor with dichlorocyclopropane derivatives under controlled temperatures (e.g., 0–5°C) to preserve the cyclopropyl ring stability.

- Amination and Salt Formation : Introduction of the amine group via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt. Key conditions include solvent choice (e.g., anhydrous DMF or THF) and catalysts like palladium for cross-coupling steps .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Cyclopropanation | Dichlorocyclopropane, CuCN, 0°C | 65–70 | Ring stability under basic conditions |

| Amination | NH3/NaBH4, THF, reflux | 50–60 | Competing side reactions |

| Salt Formation | HCl (gas), ethanol | >95 | Hygroscopic product handling |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR verify the cyclopropyl group (characteristic δ 1.2–1.8 ppm for cyclopropane protons) and amine proton environment.

- X-ray Crystallography : Resolves stereochemistry and confirms the dichlorocyclopropyl geometry.

- FT-IR Spectroscopy : Identifies N–H stretching (~3300 cm) and C–Cl bonds (~600 cm) .

Q. What solubility and stability properties are critical for handling this compound in aqueous biological assays?

Methodological Answer:

- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C), but precipitation may occur in high-ionic-strength buffers. Pre-solubilization in DMSO (10 mM stock) is recommended.

- Stability : Degrades under prolonged UV exposure or acidic conditions (pH <3). Store lyophilized at -20°C with desiccants .

Advanced Research Questions

Q. How do structural modifications in the dichlorocyclopropyl group affect bioactivity?

Methodological Answer:

- Comparative Analog Studies : Replace Cl with F (fluoro analogs) or vary substituent positions. Assess via:

- Receptor Binding Assays : Radioligand displacement (e.g., -labeled compounds).

- Enzyme Inhibition Studies : IC determination using fluorogenic substrates.

- Example Findings : Dichloro-substituted analogs show 10× higher affinity for GABA receptors compared to mono-chloro derivatives .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINOL-based catalysts or chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.

- Purification : Chiral HPLC (e.g., Chiralpak® IC column, hexane/isopropanol mobile phase) achieves >99% enantiomeric excess (ee).

- Validation : Polarimetry and circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS).

- QSAR Studies : Correlate Cl-substituent positions with logP and IC values .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Dose-Response Curves : Re-evaluate EC values under standardized protocols (e.g., ATP-based viability assays).

- Impurity Profiling : HPLC-MS identifies contaminants (e.g., dechlorinated byproducts) that may skew results .

Q. How does the compound’s stability under varying pH conditions impact experimental design?

Methodological Answer:

- pH-Dependent Degradation : Perform accelerated stability studies (40°C, 75% RH) across pH 2–9.

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to minimize hydrolysis.

- LC-MS Monitoring : Track degradation products (e.g., cyclopropane ring-opening) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.